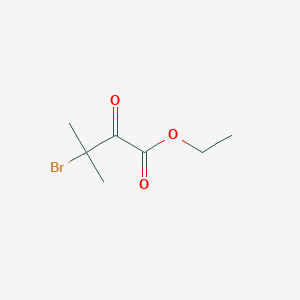
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- is a chemical compound with the molecular formula C7H8F3N3S It is a derivative of pyridine, characterized by the presence of two amino groups at positions 2 and 3, a methylthio group at position 6, and a trifluoromethyl group at position 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- typically involves multi-step organic reactions. One common method includes the nitration of a suitable pyridine derivative, followed by reduction to introduce the amino groups. The methylthio and trifluoromethyl groups are then introduced through nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. Advanced techniques such as microwave-assisted synthesis and catalytic hydrogenation may be employed to enhance reaction efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methylthio and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The methylthio group may participate in redox reactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Diamino-6-trifluoromethylpyridine
- 2,3-Diamino-5-chloropyridine
- 2,3-Diamino-6-methylpyridine
Uniqueness
2,3-Pyridinediamine, 6-(methylthio)-5-(trifluoromethyl)- is unique due to the presence of both a methylthio and a trifluoromethyl group, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methylthio group provides additional reactivity, making it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
114087-65-9 |
|---|---|
Fórmula molecular |
C7H8F3N3S |
Peso molecular |
223.22 g/mol |
Nombre IUPAC |
6-methylsulfanyl-5-(trifluoromethyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C7H8F3N3S/c1-14-6-3(7(8,9)10)2-4(11)5(12)13-6/h2H,11H2,1H3,(H2,12,13) |
Clave InChI |
CCPAHHCUQVUFRX-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NC(=C(C=C1C(F)(F)F)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


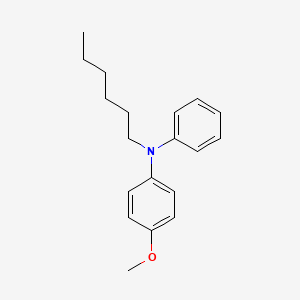
![Phosphonium, [(3-phenoxyphenyl)methyl]triphenyl-, iodide](/img/structure/B14301414.png)
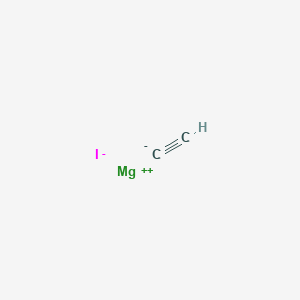
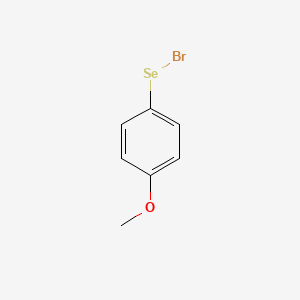
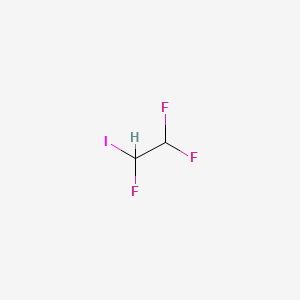
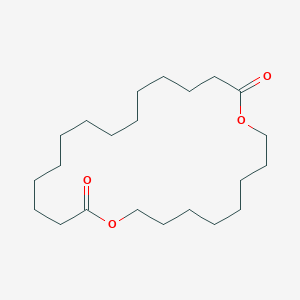
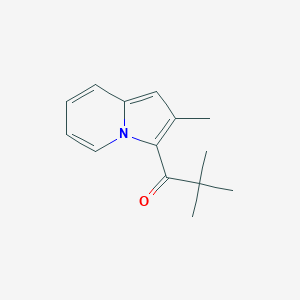
![N-(4'-Acetamido[1,1'-biphenyl]-4-yl)-N-nitrosoacetamide](/img/structure/B14301451.png)
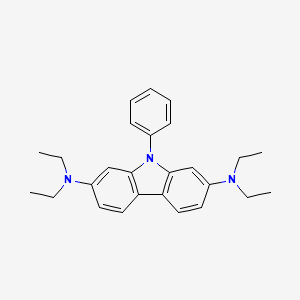
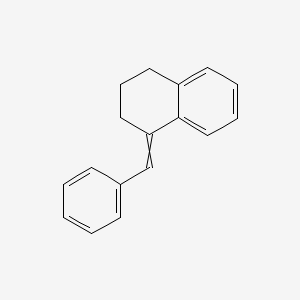
![1,3-Dibromo-2,2-dichlorobicyclo[1.1.1]pentane](/img/structure/B14301470.png)
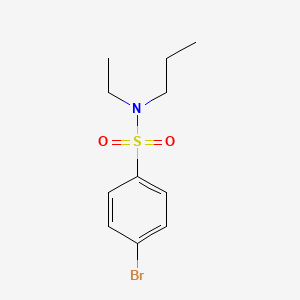
![1-Ethoxy-2,3-difluoro-4-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14301477.png)
